5-甲基-2,3-二氢苯并呋喃

描述

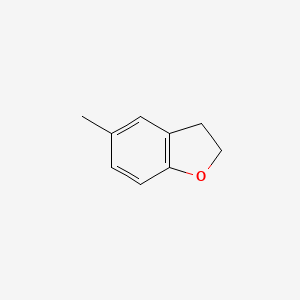

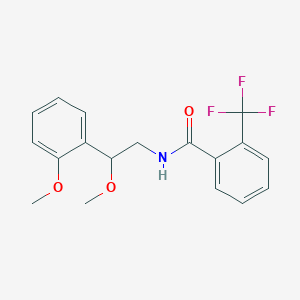

5-Methyl-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C9H10O . It is a derivative of 2,3-dihydrobenzofuran, a type of organic compound that consists of a benzene ring fused to a dihydrofuran ring . This compound is found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, including 5-Methyl-2,3-dihydrobenzofuran, involves several strategies. These strategies are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of 5-Methyl-2,3-dihydrobenzofuran comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This structure confers a rigid shape to the molecule, with a well-defined spatial arrangement of substituents .Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzofurans are diverse. For instance, the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond are some of the key reactions . Two-component cyclisation approaches and rearrangement reactions are also part of the synthetic approaches to the 2,3-dihydrobenzofuran ring system .科学研究应用

抗炎潜力

5-甲基-2,3-二氢苯并呋喃衍生物已显示出有希望的抗炎特性。例如,由Hirose et al. (1976)进行的一项研究表明,在这些化合物中引入甲基α乙酸功能可以增强其抗炎活性。

合成和镇痛特性

这些化合物的另一个方面包括它们的合成,以用于潜在的镇痛应用。Choi 等人 (1993) 描述了一种合成 7-[对-(甲硫基)苯甲酰基]-5-苯并呋喃乙酸的方法,这是一种镇痛剂。该方法涉及 2,3-二氢苯并呋喃与特定反应物进行的 Friedel-Crafts 反应,表明该化合物在止痛应用中的潜力(Choi et al., 1993)。

抗癌活性

Pieters 等人 (1999) 探索了二氢苯并呋喃木脂素的潜在抗癌活性,包括 5-甲基-2,3-二氢苯并呋喃衍生物,发现它们对白血病和乳腺癌细胞系具有有希望的活性。该研究强调了这些化合物作为抗有丝分裂剂和潜在的抗肿瘤剂的潜力,它们抑制微管蛋白聚合(Pieters et al., 1999)。

抗血管生成活性

Apers 等人 (2002) 的研究证明了合成的二氢苯并呋喃木脂素的抗血管生成活性,包括与 5-甲基-2,3-二氢苯并呋喃相关的化合物。这表明其在针对血管生成相关疾病(例如某些类型的癌症)的治疗中的潜在用途(Apers et al., 2002)。

抗菌和抗真菌活性

Abdel-Aziz 等人 (2009) 合成了新型 3-甲基苯并呋喃衍生物,并评估了它们的抗菌和抗真菌活性。这些化合物对各种真菌和细菌物种表现出显着的活性,表明 5-甲基-2,3-二氢苯并呋喃衍生物在抗菌应用中的潜力(Abdel-Aziz et al., 2009)。

生物催化应用

Vargas 等人 (2019) 讨论了用于合成立体化学丰富的 2,3-二氢苯并呋喃的生物催化策略,强调了这些化合物在药物开发中的重要性以及它们在不对称 C-C 键转化中的潜力(Vargas et al., 2019)。

杀虫特性

Chauret 等人 (1996) 从 Piper decurrens 中分离出化合物,包括 2,3-二氢苯并呋喃,发现它们具有杀虫特性。这表明 5-甲基-2,3-二氢苯并呋喃在开发天然杀虫剂中的潜在应用(Chauret et al., 1996)。

安全和危害

While specific safety and hazard information for 5-Methyl-2,3-dihydrobenzofuran was not found, it’s important to handle similar compounds with care. For instance, Methyl 2,3-dihydrobenzofuran-5-carboxylate, a related compound, is considered a combustible liquid and vapor. It may cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression .

未来方向

Benzofuran and its derivatives, including 5-Methyl-2,3-dihydrobenzofuran, have attracted attention due to their wide range of biological activities and potential applications in many aspects . They are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Future research is needed to fully utilize its therapeutic potential for the treatment of microbial diseases .

属性

IUPAC Name |

5-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHBKXYPKCHVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347294 | |

| Record name | 5-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,3-dihydrobenzofuran | |

CAS RN |

76429-68-0 | |

| Record name | 5-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide](/img/structure/B2761535.png)

![1H-Pyrazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2761536.png)

![1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2761541.png)

![2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2761547.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761551.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)